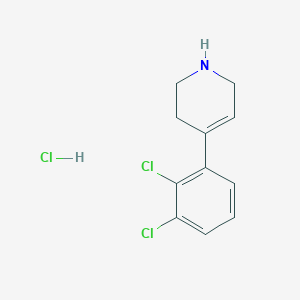

4-(2,3-Dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride

CAS No.:

Cat. No.: VC13831459

Molecular Formula: C11H12Cl3N

Molecular Weight: 264.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12Cl3N |

|---|---|

| Molecular Weight | 264.6 g/mol |

| IUPAC Name | 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H11Cl2N.ClH/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8;/h1-4,14H,5-7H2;1H |

| Standard InChI Key | UJSANANEFZDQMP-UHFFFAOYSA-N |

| SMILES | C1CNCC=C1C2=C(C(=CC=C2)Cl)Cl.Cl |

| Canonical SMILES | C1CNCC=C1C2=C(C(=CC=C2)Cl)Cl.Cl |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Identifiers

The compound is systematically named 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, reflecting its substitution pattern and salt form. Key identifiers include:

-

IUPAC Name: 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine; hydrochloride

-

Molecular Formula: (hydrochloride salt)

-

Canonical SMILES:

-

InChIKey: UJSANANEFZDQMP-UHFFFAOYSA-N

The free base form of the compound, 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine, has a molecular formula of and a molar mass of 228.12 g/mol . The hydrochloride salt increases the molecular weight by 36.46 g/mol due to the addition of a chlorine atom from the hydrochloric acid.

Structural Analysis

The molecule consists of a tetrahydropyridine ring (a partially saturated six-membered ring with one nitrogen atom) substituted at the 4-position with a 2,3-dichlorophenyl group. The hydrochloride salt forms via protonation of the pyridine nitrogen, enhancing the compound's stability and solubility in polar solvents. Computational predictions estimate a density of and a boiling point of 342.9 \pm 42.0 \, ^\circ\text{C} for the free base .

Synthesis and Manufacturing Processes

General Synthetic Strategies

The synthesis of 4-aryl-tetrahydropyridine derivatives typically involves multi-step reactions starting from pyridine or piperidine precursors. A patented method for analogous compounds outlines the following steps:

-

Halogenation: Treatment of a precursor with an electrophilic halogenating agent (e.g., or ) to introduce chlorine atoms.

-

Halohydroxylation: Reaction with a halohydroxylation agent to form diastereomeric intermediates.

-

Base-Mediated Cyclization: Deprotonation and cyclization to yield the tetrahydropyridine core.

-

Salt Formation: Acidification with hydrochloric acid to produce the hydrochloride salt .

For 4-(2,3-dichlorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride, the synthesis likely begins with the Friedel-Crafts alkylation of a dichlorobenzene derivative with a tetrahydropyridine precursor, followed by purification and salt formation.

Optimization and Yield Considerations

Key challenges in the synthesis include controlling the regioselectivity of the dichlorophenyl substitution and minimizing side reactions during cyclization. Patent data suggests that yields can be improved using catalytic quantities of chiral auxiliaries or Lewis acids to favor the desired stereochemistry. For example, the use of trifluoromethyl-containing intermediates has been reported to enhance diastereomeric excess in related compounds .

Physicochemical Properties

Experimental and Predicted Data

The following table summarizes the compound’s key physicochemical parameters:

The pKa value indicates that the compound exists predominantly in its protonated form under physiological conditions, influencing its bioavailability and interaction with biological targets .

Research Applications and Future Directions

Material Science Applications

The compound’s aromatic and heterocyclic structure makes it a candidate for synthesizing conductive polymers or metal-organic frameworks (MOFs). Research into its electrochemical properties could unlock applications in energy storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume